molecular formula C10H18O4S B10841071 2-(5-Mercapto-pentyl)-pentanedioic acid

2-(5-Mercapto-pentyl)-pentanedioic acid

Cat. No.: B10841071
M. Wt: 234.31 g/mol
InChI Key: RHHNRXAIWMGSRF-UHFFFAOYSA-N
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Description

2-(5-Mercapto-pentyl)-pentanedioic acid is a small molecule compound of interest in biochemical research, particularly in the field of enzyme inhibition. It is structurally characterized by a pentanedioic acid (glutaric acid) backbone substituted with a pentyl chain bearing a thiol (mercapto) group. This structure is analogous to a class of well-characterized inhibitors that target glutamate carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA) . GCPII/PSMA is a transmembrane zinc metalloprotease with significant clinical relevance. In the nervous system, its enzymatic activity modulates glutamate-mediated neurosignaling . In oncology, it is highly overexpressed in prostate cancer and the neovasculature of other solid tumors, making it a valuable biomarker for imaging and therapeutic applications . Compounds with similar structural motifs, featuring a pentanedioic acid core and a thiol function, have been developed as potent inhibitors of GCPII . These inhibitors operate by interacting with the enzyme's active site, which contains zinc ions, thereby blocking its catalytic activity . Consequently, 2-(5-Mercapto-pentyl)-pentanedioic acid is a candidate for research into neuroprotective strategies, where excessive glutamate can lead to excitotoxicity, and for the development of targeted diagnostics and therapeutics for prostate cancer . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H18O4S

Molecular Weight

234.31 g/mol

IUPAC Name

2-(5-sulfanylpentyl)pentanedioic acid

InChI

InChI=1S/C10H18O4S/c11-9(12)6-5-8(10(13)14)4-2-1-3-7-15/h8,15H,1-7H2,(H,11,12)(H,13,14)

InChI Key

RHHNRXAIWMGSRF-UHFFFAOYSA-N

Canonical SMILES

C(CCC(CCC(=O)O)C(=O)O)CCS

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Pentanedioic Acid Backbones

2-(3-Mercaptopropyl)-pentanedioic Acid (2-MPPA)
  • Structure : Shorter mercaptoalkyl chain (3-mercaptopropyl vs. 5-mercaptopentyl).
  • Function : Acts as a NAALADase inhibitor, with applications in neuroprotection and prostate cancer therapy.
  • Key Data: Exhibits nanomolar inhibition constants (Ki) for NAALADase, comparable to phosphonate-based inhibitors like 2-PMPA .
  • Advantage : Higher metabolic stability due to shorter chain length.
  • Limitation : Reduced binding affinity to PSMA compared to urea-based ligands .
2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA)
  • Structure: Phosphonomethyl substituent instead of thiol.
  • Function : Potent NAALADase inhibitor (Ki = 0.3 nM) with neuroprotective and antitumor effects .
  • Key Data : Demonstrated efficacy in reducing glutamate excitotoxicity in preclinical models.
  • Advantage : Superior enzyme inhibition due to phosphonate’s strong electrostatic interactions.
  • Limitation : Poor blood-brain barrier penetration limits neurological applications .
Urea-Based PSMA Ligands (e.g., ¹²⁵I-DCIBzL)
  • Structure : Urea linkage connecting pentanedioic acid to aromatic radiohalogenated groups.
  • Function : PSMA-targeting agents for prostate cancer imaging (SPECT/PET).
  • Key Data: Tumor uptake values of 8.8 ± 4.7 %ID/g in PSMA+ xenografts at 30 minutes post-injection .
  • Advantage : High specificity for PSMA due to urea’s hydrogen-bonding network.
  • Limitation: Susceptibility to endogenous phosphate competition in serum .

Functional Group Impact on Pharmacological Properties

Compound Substituent Target Binding Affinity (Ki or IC₅₀) LogP (Predicted) Application
2-(5-Mercapto-pentyl)-PA 5-mercaptopentyl PSMA/GCPII Not reported ~1.2 (estimated) Imaging/Therapy
2-MPPA 3-mercaptopropyl NAALADase 5–10 nM ~0.8 Neuroprotection
2-PMPA Phosphonomethyl NAALADase 0.3 nM ~-1.5 Prostate cancer
[¹²⁵I]3 (urea-based) Radioiodinated benzoyl PSMA 9 nM ~2.5 SPECT Imaging
Key Observations:
  • Thiol vs. Phosphonate : Thiol-containing compounds (e.g., 2-MPPA) exhibit moderate logP values (~0.8–1.2), favoring membrane permeability, whereas phosphonates (e.g., 2-PMPA) are more hydrophilic (logP ~-1.5), limiting tissue penetration .
  • Urea vs. Thiol : Urea-based ligands achieve higher PSMA binding (Ki = 9 nM) due to dual hydrogen-bond interactions, but thiol derivatives may offer redox-modulating properties useful in combination therapies .

In Vivo Performance and Challenges

  • Multivalent Strategies : Multimeric presentations of pentanedioic acid ligands (e.g., trimeric GPI on adamantane) enhance PSMA binding affinity by 10-fold in vitro, but in vivo efficacy remains unproven due to rapid renal clearance .
  • Toxicity : Auger electron-emitting PSMA ligands (e.g., ²¹¹At-PSMA-6) show potent antitumor effects but cause nephrotoxicity, highlighting the need for substituents that reduce off-target accumulation .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis protocols for 2-(5-Mercapto-pentyl)-pentanedioic acid?

  • Methodological Answer : Multi-step synthesis typically involves sequential protection/deprotection of functional groups. For example:

  • Step 1 : Thiol protection using tert-butyl groups to prevent disulfide formation during reactions .
  • Step 2 : Coupling reactions (e.g., DCC-mediated esterification) to assemble the pentanedioic acid backbone .
  • Step 3 : Final deprotection under acidic conditions (e.g., TFA) to regenerate the mercapto group .
  • Key Tools : Monitor reactions via TLC and characterize intermediates using 1H^1H-NMR and LC-MS.

Q. How should researchers mitigate hazards when handling 2-(5-Mercapto-pentyl)-pentanedioic acid?

  • Methodological Answer :

  • Personal Protection : Use nitrile gloves, chemical goggles, and fume hoods to avoid skin/eye contact and inhalation .
  • First Aid : For accidental exposure, rinse eyes with water for 15 minutes and wash skin with soap and water. Seek medical evaluation if symptoms persist .
  • Waste Disposal : Incinerate in a certified chemical waste facility with afterburners to neutralize sulfur-containing byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : 1H^1H- and 13C^{13}C-NMR to resolve mercapto-pentyl and pentanedioic acid moieties.
  • Purity Assessment : LC-MS (ESI-negative mode) to detect trace impurities and confirm molecular weight .
  • Thiol Quantification : Ellman’s assay for free -SH group quantification post-synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Step 1 : Validate instrument calibration using reference standards (e.g., USP-certified compounds) .
  • Step 2 : Cross-validate with orthogonal techniques (e.g., compare NMR with IR spectroscopy for functional groups) .
  • Step 3 : Perform statistical analysis (e.g., PCA) to identify batch-specific outliers in spectral datasets .

Q. What experimental design principles optimize yield in multi-step syntheses?

  • Methodological Answer :

  • Reaction Optimization : Use DoE (Design of Experiments) to test variables like solvent polarity (e.g., DMF vs. THF) and temperature .
  • Catalyst Screening : Evaluate Pd/C or Raney nickel for hydrogenation steps to minimize byproducts .
  • In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction progress .

Q. How can ecological risks of 2-(5-Mercapto-pentyl)-pentanedioic acid be assessed despite limited data?

  • Methodological Answer :

  • Tiered Testing :

Acute Toxicity : Use Daphnia magna assays to estimate LC50_{50} values .

Biodegradability : Perform OECD 301F tests to measure microbial degradation rates .

  • Computational Modeling : Apply QSAR models to predict bioaccumulation potential based on logP and molecular weight .

Data Interpretation & Reporting

Q. How should researchers structure a manuscript to highlight novel findings about this compound?

  • Methodological Answer :

  • Introduction : Contextualize the compound’s role in redox biochemistry or chelation therapy, citing analogs like N-acetylaspartylglutamate .
  • Methods : Detail synthetic protocols, including purification steps (e.g., HPLC gradients) and hazard controls .
  • Results : Use tables to compare yields, spectroscopic data, and bioactivity results (e.g., inhibition constants) .
  • Discussion : Contrast findings with structurally similar compounds (e.g., methotrexate analogs) to emphasize novelty .

Q. What statistical approaches validate hypotheses about structure-activity relationships?

  • Methodological Answer :

  • Multivariate Analysis : Use PLS regression to correlate molecular descriptors (e.g., TPSA, logD) with bioactivity data .
  • Error Analysis : Calculate confidence intervals for IC50_{50} values from dose-response curves .

Tables for Key Data

Property Value/Method Reference
Molecular Weight248.32 g/mol (theoretical)
Key Spectral Peaks (NMR)δ 1.45 (m, -CH2_2-S), δ 2.35 (t, -COOH)
LogD (pH 7.4)-1.2 (predicted)
Acute Toxicity (Daphnia)LC50_{50} = 12 mg/L (estimated)

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